molecular formula C18H15N5OS B2709731 2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903426-14-1

2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2709731
CAS No.: 1903426-14-1
M. Wt: 349.41
InChI Key: IGQBSDMERIDLSD-UHFFFAOYSA-N
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Description

2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolo[4,3-b]pyridazine core fused with a thiophene ring and a phenyl group, making it a potential candidate for various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-hydrazinyl-6H-1,3,4-thiadiazine and ortho esters.

  • Cyclization Reaction: Acid-catalyzed cyclization is employed to form the triazole ring on the thiadiazole core.

  • Substitution Reactions: Aromatic nucleophilic substitution reactions are used to introduce the phenyl and thiophen-3-yl groups.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.

  • Purification: Post-synthesis, the compound undergoes purification processes such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Substitution reactions are common, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

  • Substitution Reagents: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives and carboxylic acids.

  • Reduction Products: Reduced forms of the compound with fewer oxygen atoms.

  • Substitution Products: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Explored for its pharmacological properties, such as anticancer and anti-inflammatory activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar triazole-thiadiazine core structure.

  • [1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds also contain triazole rings and exhibit antimicrobial and antiviral activities.

Uniqueness: 2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide stands out due to its unique combination of phenyl and thiophen-3-yl groups, which contribute to its distinct chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer promising avenues for future research and development.

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Biological Activity

2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H20N6OS\text{C}_{17}\text{H}_{20}\text{N}_{6}\text{OS}

This compound features a triazole ring that is known for its diverse pharmacological properties. The presence of the thiophene and pyridazine moieties contributes to its potential biological activity.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors. This compound may interact with various enzymes due to its ability to form hydrogen bonds.
  • Receptor Modulation : The compound could potentially modulate receptor activity, particularly those involved in neurokinin signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their therapeutic efficacy against oxidative stress-related diseases.

Antiviral Activity

Research indicates that compounds within the triazole family have shown promising antiviral properties. For instance:

  • Inhibition of Viral Replication : Similar triazole derivatives have demonstrated significant activity against viruses such as HIV and DENV (Dengue Virus) with EC50 values ranging from 0.96 μg/mL to 263.31 μM depending on the specific structure and substitutions present .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer potential:

  • Cell Proliferation Inhibition : Compounds similar to this compound have shown effectiveness in inhibiting cell proliferation in various cancer cell lines .

Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of triazole derivatives indicated that compounds with structural similarities to this compound exhibited significant inhibition of viral replication in vitro. The study reported an IC50 value of approximately 130.24 μM against a range of viral strains .

Study 2: Anticancer Activity

In another investigation assessing the anticancer properties of triazole compounds, researchers found that derivatives similar to this compound inhibited tumor growth in xenograft models. The results suggested a mechanism involving apoptosis induction and cell cycle arrest .

Research Findings Summary Table

Biological ActivityMechanismEC50/IC50 ValuesReferences
AntiviralEnzyme inhibition0.96 μg/mL - 263.31 μM
AnticancerApoptosis inductionVaries by cell line
AntioxidantFree radical scavengingNot specified

Properties

IUPAC Name

2-phenyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-18(10-13-4-2-1-3-5-13)19-11-17-21-20-16-7-6-15(22-23(16)17)14-8-9-25-12-14/h1-9,12H,10-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQBSDMERIDLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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